1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 154093-72-8
VCID: VC0118861
InChI: InChI=1S/C13H9F2NO4/c14-8-3-6-10(12(18)9(8)15)16(5-1-2-5)4-7(11(6)17)13(19)20/h3-5,18H,1-2H2,(H,19,20)
SMILES: C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)F)F)C(=O)O
Molecular Formula: C13H9F2NO4
Molecular Weight: 281.21 g/mol

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid

CAS No.: 154093-72-8

Reference Standards

VCID: VC0118861

Molecular Formula: C13H9F2NO4

Molecular Weight: 281.21 g/mol

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid - 154093-72-8

CAS No. 154093-72-8
Product Name 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-hydroxy-4-oxo-3-quinolinecarboxylic Acid
Molecular Formula C13H9F2NO4
Molecular Weight 281.21 g/mol
IUPAC Name 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C13H9F2NO4/c14-8-3-6-10(12(18)9(8)15)16(5-1-2-5)4-7(11(6)17)13(19)20/h3-5,18H,1-2H2,(H,19,20)
Standard InChIKey NTWOKQCCNHKEIU-UHFFFAOYSA-N
SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)F)F)C(=O)O
Canonical SMILES C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)F)F)C(=O)O
Synonyms Moxifloxacin impurity; Moxifloxacin 8-Hydroxy Quinolic Acid
PubChem Compound 11680737
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator